Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is a compound belonging to the indole family, characterized by its unique structure and potential biological activities. The compound features an ethyl ester group, an amino group, and a bromine atom, which contribute to its reactivity and interaction with biological systems. Its molecular formula is and it has a molecular weight of approximately 283.12 g/mol.
This compound is classified as an indole derivative, which is significant in medicinal chemistry due to the diverse biological activities exhibited by indole-based compounds. Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is often synthesized for research purposes, particularly in studies related to antimicrobial, antiviral, and anticancer properties.
The synthesis of ethyl 2-amino-6-bromo-1H-indole-3-carboxylate typically involves a multi-step process:
In industrial settings, these steps are optimized for higher yields and purity, often utilizing continuous flow systems and automated reactors.
The molecular structure of ethyl 2-amino-6-bromo-1H-indole-3-carboxylate can be represented using various notations:
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)NThe compound features a bicyclic indole structure with functional groups that enhance its chemical reactivity and biological activity.
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate can undergo several chemical reactions:
These reactions underline the compound's versatility as a building block in organic synthesis.
The mechanism of action for ethyl 2-amino-6-bromo-1H-indole-3-carboxylate involves interactions with specific molecular targets within biological systems. The amino and bromine substituents on the indole ring may modulate enzyme activity or receptor interactions, potentially leading to inhibition or activation of various biochemical pathways. This mechanism is still under investigation, requiring further studies to clarify its specific molecular targets.
The physical properties of ethyl 2-amino-6-bromo-1H-indole-3-carboxylate include:
Key chemical properties include:
These properties are crucial for its application in laboratory settings .
Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate has several applications in scientific research:
The compound's diverse applications highlight its significance in both academic research and industrial processes.
Indole derivatives constitute a cornerstone of medicinal chemistry, with roots tracing back to natural product isolation in the 19th century. The unsubstituted indole nucleus—a bicyclic structure comprising fused benzene and pyrrole rings—was first characterized in 1866 during indigo dye studies [10]. By the 1930s, researchers recognized indoles as critical components of biologically active molecules, exemplified by the isolation of the antihypertensive alkaloid reserpine and the neurotransmitter serotonin [2] [10]. The indole scaffold’s versatility stems from its capacity to mimic peptide backbone structures and engage diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. Over 130 FDA-approved drugs contain indole substructures, spanning oncology, neurology, and infectious disease therapeutics [6] [8].
Systematic substitution on the indole nucleus enables precise modulation of bioactivity. Position 3 is particularly versatile for carboxylate, carbonyl, or carboxamide groups, which enhance target binding through dipole interactions or metal coordination. Ethyl indole-3-carboxylates serve as privileged intermediates due to:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4